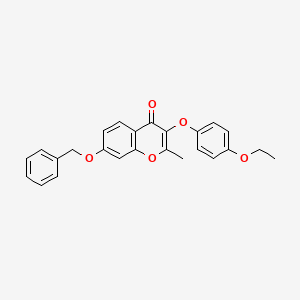![molecular formula C28H29NO7S B11151854 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11151854.png)
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[c]chromen core and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves multiple steps, starting with the preparation of the benzo[c]chromen core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The sulfonamide group is introduced through a reaction between the benzo[c]chromen derivative and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the esterification of the intermediate product with 4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzo[c]chromen core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 8-hydroxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methyl-2-(4-methylbenzenesulfonamido)pentanoate.
Reduction: Formation of 8-methoxy-4-methyl-6-hydroxy-6H-benzo[c]chromen-3-yl 4-methyl-2-(4-methylbenzenesulfonamido)pentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets and pathways. The benzo[c]chromen core can intercalate with DNA, disrupting the replication process and leading to cell death. The sulfonamide group can inhibit the activity of certain enzymes, further contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- 2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETAMIDE
- 8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL ACETATE
Uniqueness
8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to the presence of both the benzo[c]chromen core and the sulfonamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H29NO7S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C28H29NO7S/c1-16(2)14-24(29-37(32,33)20-9-6-17(3)7-10-20)28(31)35-25-13-12-22-21-11-8-19(34-5)15-23(21)27(30)36-26(22)18(25)4/h6-13,15-16,24,29H,14H2,1-5H3/t24-/m0/s1 |
InChI Key |
NTHGNNKZEXPSDJ-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzylpiperazino)-2-oxoethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11151773.png)
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11151776.png)
![methyl {7-[(4-tert-butylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11151791.png)
![8-[5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11151792.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11151795.png)
![2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B11151797.png)
![4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11151798.png)
methanone](/img/structure/B11151804.png)
![N-[(2S)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11151815.png)
![6-chloro-9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151826.png)


![1,3-bis[(4-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11151845.png)
methanone](/img/structure/B11151852.png)
